Tautomeric Versatility: 5,7-Dione/Hydroxy-Ketone Equilibrium vs. Non-Tautomeric 6-Bromo and 3-Bromo-5,7-dialkyl Analogs
Unlike the fixed 6-bromopyrazolo[1,5-a]pyrimidine (CAS 705263-10-1) or the 3-bromo-5,7-dialkyl series, 3-bromo-4H-pyrazolo[1,5-a]pyrimidine-5,7-dione exists in a keto-enol equilibrium, coexisting as both the 5,7-dione and the 7-hydroxy-5(4H)-one tautomer under the same CAS registry . This tautomeric pair provides two distinct hydrogen-bonding modalities (donor count: 0 vs. 1; acceptor count: 4 vs. 4) within the same procurement item, enhancing screening library diversity without additional purchasing. The 6-bromo regioisomer (PubChem CID 22236701) has a computed hydrogen bond donor count of 0 and acceptor count of 2, representing a fundamentally different pharmacophoric profile [1].
| Evidence Dimension | Hydrogen bond donor count (computed) |
|---|---|
| Target Compound Data | Dione tautomer: 0 HBD; Hydroxy tautomer: 1 HBD; Acceptor count: 4 for both. |
| Comparator Or Baseline | 6-Bromopyrazolo[1,5-a]pyrimidine: 0 HBD, 2 HBA. |
| Quantified Difference | 2 additional HBA and tautomer-dependent HBD capability vs. 6-bromo regioisomer. |
| Conditions | In silico computed properties (PubChem); tautomerism documented by vendor listings. |
Why This Matters
For medicinal chemistry screening, the tautomeric equilibrium increases the effective pharmacophore space accessible from a single CAS-listed purchase, improving hit-finding efficiency.
- [1] PubChem, 6-Bromopyrazolo[1,5-a]pyrimidine, CID 22236701, Computed Properties, accessed 2026. View Source
